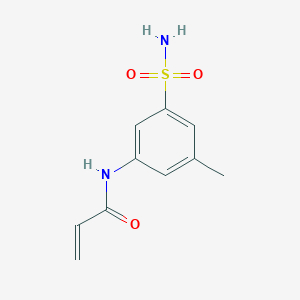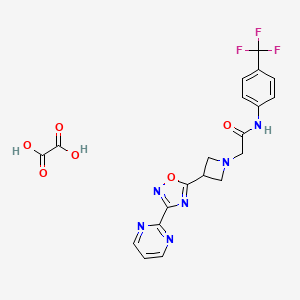![molecular formula C22H15F2N3O2 B2538539 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-34-0](/img/structure/B2538539.png)
2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a derivative of quinazoline, a bicyclic aromatic compound that consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This particular derivative includes additional functional groups such as amide and fluoro substituents, which may contribute to its chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol at high temperatures . Another method involves a domino synthesis of quinazolinyl benzamides by reacting isatins with o-amino N-aryl/alkyl benzamides, mediated by I2/TBHP, which also leads to the formation of amide and quinazoline units . These methods highlight the versatility of quinazoline chemistry in creating a variety of substituted compounds.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex due to the presence of multiple substituents. In one study, the molecular structure of a related compound, N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, was elucidated using X-ray structural analysis . This technique could similarly be applied to determine the precise molecular structure of this compound, providing insights into its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. Alkylation of dihydroquinazolines, for example, can occur at nitrogen atoms, and subsequent alkaline hydrolysis can lead to the opening of the heterocycle, forming amides . These reactions are important for modifying the structure of quinazoline derivatives and can be used to synthesize a wide range of compounds with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives like this compound are influenced by their molecular structure. The presence of amide and fluoro groups can affect the compound's solubility, stability, and reactivity. While the specific properties of this compound are not detailed in the provided papers, related compounds have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential biological activity . The physical and chemical properties of these compounds are crucial for their function as pharmacophores and their overall efficacy in biological systems.
Applications De Recherche Scientifique
Synthesis of Condensed Triazines and Triazoles
Research by Hans Reimlinger, Fernand Billiau, and Willy R. F. Lingier focuses on the synthesis of condensed triazines and triazoles, providing foundational knowledge for the synthesis of complex molecules that could include 2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide derivatives. Their work involves reactions of various benzamide derivatives, laying the groundwork for synthesizing novel compounds with potential biological activities (Reimlinge, Billiau, & Lingier, 1976).
Development of Antimicrobial Agents
N. Patel and A. R. Shaikh conducted a study on the synthesis of new compounds for evaluating their antimicrobial activities. This research is crucial for understanding how derivatives of this compound might be utilized in developing new antimicrobial agents, demonstrating the compound's potential utility in medicinal chemistry (Patel & Shaikh, 2011).
Cancer Research Applications
Yan Zhang et al. explored the synthesis of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumor cells. Their findings suggest that modifications to the quinazolinone core, similar to those in this compound, can lead to potent anticancer drugs with the ability to induce apoptosis and arrest tumor cell growth in specific phases (Zhang et al., 2021).
Exploration of Water-Soluble Analogues for Antitumor Agents
V. Bavetsias and colleagues' work on designing water-soluble analogues of quinazolin-4-one-based antitumor agents provides insights into improving the solubility and cytotoxicity of compounds like this compound. Their research highlights the importance of structural modifications for developing more effective and soluble cancer therapies (Bavetsias et al., 2002).
Propriétés
IUPAC Name |
2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDUONWNYMPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



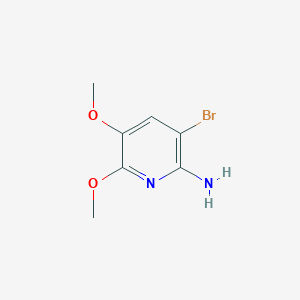
![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
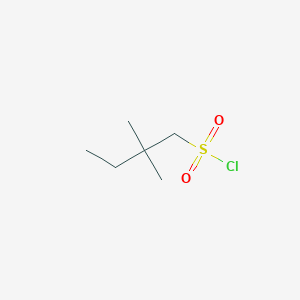
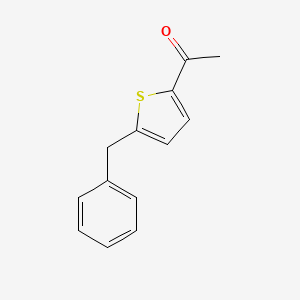
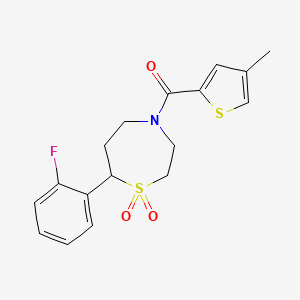
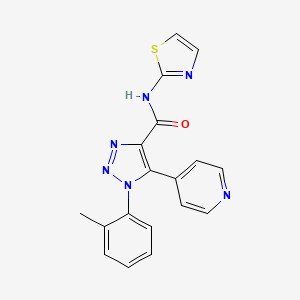
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
